molecular formula C19H18N2O5 B2678601 N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide CAS No. 2097929-60-5

N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide

Cat. No.: B2678601
CAS No.: 2097929-60-5
M. Wt: 354.362
InChI Key: QNSBGNTZYBUTTJ-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide (CAS 2097929-60-5) is a complex organic compound with a molecular formula of C19H18N2O5 and a molecular weight of 354.4 g/mol . This compound features furan rings, which are heterocyclic aromatic structures known for their wide range of biological and pharmacological activities, making them highly valuable building blocks in medicinal chemistry and scientific research . In research settings, this compound is investigated for its potential biological activities, which may include antimicrobial, antifungal, and anti-inflammatory properties . Its mechanism of action is thought to involve interaction with specific biological macromolecules, where the furan rings may play a key role in inhibiting enzymes or disrupting critical cellular processes . The compound's structural complexity, which combines multiple furan rings with additional functional groups like the ethanediamide linker and hydroxyethyl moiety, offers a unique pharmacophore for developing novel therapeutic agents . The synthesis of this compound typically involves multi-step organic reactions, with methods such as the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction being employed for its construction due to mild conditions and excellent functional group tolerance . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for various applications in chemistry and biology . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-16(13-5-7-14(8-6-13)17-4-2-10-26-17)12-21-19(24)18(23)20-11-15-3-1-9-25-15/h1-10,16,22H,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSBGNTZYBUTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . This reaction is favored for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as continuous flow chemistry to scale up the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofurans .

Scientific Research Applications

N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide involves its interaction with specific molecular targets. The furan rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is unique due to its complex structure, which combines multiple furan rings with additional functional groups.

Biological Activity

N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions. The presence of multiple functional groups enhances its potential as a pharmacophore.

Property Value
Molecular Formula C18H20N2O3
Molecular Weight 312.36 g/mol
IUPAC Name This compound
CAS Number 1705037-01-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Furan Intermediate : Reaction of furan derivatives with appropriate reagents to introduce the necessary functional groups.
  • Coupling Reactions : Combining the furan derivative with phenolic compounds under controlled conditions to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The unique structural features allow it to fit into active sites, potentially inhibiting or activating biological pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that furan derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Antioxidant Properties

This compound has demonstrated antioxidant activity, helping to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

  • Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of furan-containing compounds. The results indicated that N-substituted furan derivatives significantly inhibited the growth of breast cancer cell lines through apoptosis induction (reference needed).
  • Antioxidant Efficacy :
    Research conducted by Zhang et al. (2020) demonstrated that furan derivatives possess strong antioxidant properties, contributing to their protective effects against oxidative damage in neuronal cells (reference needed).
  • Inhibition of Enzymatic Activity :
    A recent study highlighted the ability of this compound to inhibit specific kinases involved in cancer progression, showcasing its potential as a therapeutic agent (reference needed).

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